2-((3-Chlorophenyl)amino)isonicotinonitrile
Description
2-((3-Chlorophenyl)amino)isonicotinonitrile is a heterocyclic compound featuring a pyridine backbone substituted with a nitrile group at the 4-position and a 3-chlorophenylamino moiety at the 2-position.
Properties
IUPAC Name |
2-(3-chloroanilino)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-10-2-1-3-11(7-10)16-12-6-9(8-14)4-5-15-12/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLBAPWXMAYHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651328 | |
| Record name | 2-(3-Chloroanilino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019463-88-7 | |
| Record name | 2-(3-Chloroanilino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Chlorophenyl)amino)isonicotinonitrile typically involves the reaction of 3-chloroaniline with isonicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-((3-Chlorophenyl)amino)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the aromatic ring, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substituents can be introduced using electrophilic aromatic substitution reactions with reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different substituents on the aromatic ring.
Scientific Research Applications
2-((3-Chlorophenyl)amino)isonicotinonitrile has found applications in various scientific fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interactions of chlorophenyl derivatives with biological targets.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-((3-Chlorophenyl)amino)isonicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between 2-((3-Chlorophenyl)amino)isonicotinonitrile and structurally related compounds:
*Estimated based on structural analogy.
Key Observations:
Backbone Variations: The target compound’s pyridine ring distinguishes it from benzene-based analogs (e.g., benzonitrile derivatives in ). The nitrile group enhances polarity compared to amide or ethylamino substituents.
Substituent Position: The 3-chlorophenyl group in the target compound contrasts with 2-chlorophenyl () or 3-aminophenyl () moieties, affecting electronic properties and steric interactions.
Functional Groups : Nitriles (strong electron-withdrawing) vs. amides (polar, hydrogen-bonding) or ethyl chains (hydrophobic) influence solubility and reactivity.
Physicochemical Properties
- Solubility: Nitrile-containing compounds (e.g., 2-[(3-Chlorophenyl)amino]acetonitrile) are sparingly soluble in water but soluble in organic solvents like DMSO or ethanol . The pyridine ring in the target compound may improve solubility compared to purely aromatic analogs.
- Stability : Chlorine substituents enhance stability against oxidation, while nitriles may confer sensitivity to hydrolysis under acidic/basic conditions.
Biological Activity
2-((3-Chlorophenyl)amino)isonicotinonitrile (CAS No. 1019463-88-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a chlorinated phenyl group attached to an amino group, which is further connected to an isonicotinonitrile moiety. This structural composition is significant as it influences the compound's interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. The presence of the chlorophenyl group is hypothesized to enhance its interaction with cellular receptors involved in tumor growth regulation.
- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory responses, possibly through inhibition of nitric oxide synthase (iNOS), which is linked to various inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those associated with inflammation and cancer progression.
- Receptor Interaction : It has been suggested that this compound could interact with specific receptors on cell membranes, altering signaling pathways that lead to cell proliferation or apoptosis.
- Nucleic Acid Intercalation : Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication and transcription processes in rapidly dividing cells.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Cancer Cell Lines : In vitro tests on breast cancer cell lines demonstrated that derivatives with similar structures exhibited significant cytotoxicity, leading researchers to explore modifications that could enhance efficacy while reducing toxicity .
- Inflammation Models : Animal models treated with iNOS inhibitors showed reduced inflammation and pain response, indicating that compounds like this compound could be beneficial in managing inflammatory diseases .
Data Table
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
